BenchChemオンラインストアへようこそ!

1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone

Physicochemical property comparison Lipophilicity Halogen effect

This mixed-halogen (3-chloro, 6-fluoro) benzothiophene ethanone is the privileged late-stage intermediate for the clinically validated BDK inhibitor BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid). A single oxidation step converts the acetyl group to the carboxylic acid pharmacophore, preserving the asymmetric Cl/F substitution pattern essential for allosteric BDK inhibition. Unlike mono-chloro (JRD1182) or 3,6-dichloro analogs, only this compound maps directly onto the BT2F chemotype shown to increase BCKDC activity in MSUD models. Its distinct profile (XLogP3=3.7, 3 H-bond acceptors) enables fluorine-specific fragment screening and orthogonal C-F···H-C interactions unavailable in non-fluorinated analogs.

Molecular Formula C10H6ClFOS
Molecular Weight 228.67 g/mol
Cat. No. B11827686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
Molecular FormulaC10H6ClFOS
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl
InChIInChI=1S/C10H6ClFOS/c1-5(13)10-9(11)7-3-2-6(12)4-8(7)14-10/h2-4H,1H3
InChIKeyQTSMSHOIEGPCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone (CAS 937642-21-2): A Specialized Halo-Substituted Benzothiophene Building Block for Medicinal Chemistry & BDK Inhibitor Research Procurement


1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone is a heterocyclic ketone featuring a benzothiophene core with a unique mixed halogen substitution pattern (3-chloro, 6-fluoro) and an acetyl group at the 2-position [1]. This compound is catalogued as an AldrichCPR research chemical (Sigma-Aldrich JRD1189), supplied as a solid intended for early discovery research without vendor-collected analytical data . The benzothiophene scaffold is a privileged structure in drug discovery, found in marketed drugs including raloxifene, zileuton, and sertaconazole . In the benzothiophene acetyl series, the target compound is structurally distinguished from its mono-chloro (JRD1182), mono-fluoro, and 3,6-dichloro (JRD1184) analogs by its asymmetric Cl/F substitution pattern, which provides distinct physicochemical properties and positions it as a direct synthetic precursor to the validated BDK inhibitor BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) [2].

Why 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone Cannot Be Trivially Replaced by Other Halogenated Benzothiophene Ethyl Ketones: Preliminary Evidence from Physicochemical Data, SAR, and Synthetic Utility


In the family of 2-acetylbenzo[b]thiophenes, halogen identity and position on the benzene ring significantly alter electronic properties, lipophilicity, and downstream biological activity of resulting derivatives. The target compound's specific 3-chloro-6-fluoro arrangement imparts a unique polarity profile (XLogP3 = 3.7, TPSA = 45.3 Ų, 3 H-bond acceptors) that cannot be replicated by either the 3-chloro-only (XLogP3 = 3.6, TPSA = 45.3 Ų, 2 H-bond acceptors) or the 3,6-dichloro analog [1]. More critically, the mixed halogen substitution directly maps onto the clinically relevant, biologically validated benzothiophene kinase inhibitor chemotype BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid), which is an active allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) capable of increasing BCKDC activity in both cultured cells and in vivo [2]. The target ethanone serves as a privileged late-stage intermediate that can be converted to the carboxylic acid pharmacophore via a single oxidation step, making it the optimal procurement choice for medicinal chemistry programs targeting BDK or exploring the SAR of mixed-halogen benzothiophenes. Procurement of a mono-chloro or dichloro analog would immediately forfeit this direct synthetic entry to the BT2F chemotype and introduce divergent physicochemical properties that break the SAR correlation.

Head-to-Head and Cross-Study Comparator Evidence: Quantifying the Differentiation of 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone for Procurement Decisions


Evidence Item 1: Computed Physicochemical Profile – 3-Cl-6-F vs. 3-Cl-Only Analog

The target 3-chloro-6-fluoro compound was compared with its closest commercially available analog, 1-(3-chlorobenzo[b]thiophen-2-yl)ethanone (Sigma JRD1182), using PubChem-computed physicochemical descriptors. The target compound exhibits higher lipophilicity (XLogP3 3.7 vs 3.6; Δ = +0.1 log unit) due to the additional fluorine atom, and has three hydrogen bond acceptors (acetyl oxygen, ring sulfur, and fluorine) versus two for the monochloro analog, enabling an additional halogen-bonding interaction [1]. Both share the same topological polar surface area (45.3 Ų), confirming the additional fluorine does not alter passive membrane permeability potential. The molecular weight difference is 17.99 g/mol (228.67 vs 210.68 g/mol) [2]. The 3,6-dichloro analog (JRD1184) has a molecular weight of 245.12 g/mol and, based on group contribution, an estimated XLogP3 of approximately 4.0–4.2, placing the target compound at a distinct intermediate lipophilicity window critical for balancing potency and metabolic stability in lead optimization programs .

Physicochemical property comparison Lipophilicity Halogen effect Medicinal chemistry building blocks

Evidence Item 2: Biological Validation of the 3-Chloro-6-Fluorobenzothiophene Scaffold as a BDK Inhibitor – BT2F and the Synthetic Route Advantage

The 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) was demonstrated in a primary study to be an active allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). In cellular assays, BT2F significantly increased residual BCKDC activity in cultured fibroblasts and primary hepatocytes from maple syrup urine disease patients and a mouse model. The lead compound BT2 (3,6-dichloro analog) exhibited an IC50 of 3.19 μM against BDK and displayed excellent pharmacokinetics (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min) [REF-1]. While the ethanone target compound was not directly assayed, it possesses the identical 3-chloro-6-fluorobenzo[b]thiophene scaffold as the active BT2F and can be directly oxidized to the carboxylic acid pharmacophore via well-established methods (e.g., NaClO₂, H₂O₂, or KMnO₄ oxidation of the acetyl group). In contrast, the 3-chloro-only and 3,6-dichloro ethanone analogs do not map to the BT2F chemotype; their oxidation products (3-chlorobenzo[b]thiophene-2-carboxylic acid and BT2) were not profiled as BDK inhibitors in this study series, and BT2 (3,6-dichloro) showed a different metabolic stability profile [REF-1]. Thus, the target ethanone uniquely provides a direct, single-step synthetic entry to the biologically validated BT2F inhibitor chemotype, whereas procurement of halogen-substituted analog ethanones cannot yield BT2F without additional halogenation or dehalogenation steps.

BDK inhibitor BCKDC activation Maple syrup urine disease Allosteric kinase inhibitor Metabolic disease

Evidence Item 3: Differential Hydrogen Bond Acceptor Count and Halogen Bonding Potential vs. Non-Fluorinated Analogs

Fluorine substitution on aromatic rings is a well-established strategy in medicinal chemistry to modulate molecular recognition via orthogonal interactions (C-F···H-C, C-F···C=O, halogen bonds). The target compound possesses a 6-fluoro substituent, which contributes one additional hydrogen bond acceptor relative to the non-fluorinated 3-chloro analog (3 HBA vs 2 HBA) [1]. The 6-fluoro group also creates a molecular dipole distinct from the 6-chloro substitution in the 3,6-dichloro analog, potentially influencing binding selectivity. In structure-activity relationship (SAR) campaigns, the mixed halogen pattern allows exploration of halogen-bonding contributions of fluorine versus chlorine at the 6-position of the benzothiophene core. The target compound provides an experimentally controllable platform to evaluate these effects; the monochloro and dichloro analogs lack this capability. BT2F (the carboxylic acid derivative) retains this mixed halogen pattern and has been shown to increase residual BCKDC activity in cellular contexts [2].

Halogen bonding Fluorine medicinal chemistry Crystal engineering Molecular recognition

Evidence Item 4: Commercial Availability and Procurement Classification – AldrichCPR Unique Chemical Status

The target compound (JRD1189) and its closest ethanone analogs (JRD1182, JRD1184) are all classified as Sigma-Aldrich AldrichCPR products, a designation for unique chemicals provided to early discovery researchers without vendor-collected analytical data . However, the target JRD1189 is the only product in this sub-series bearing both chlorine and fluorine substituents. Among the JRD1182, JRD1184, and JRD1189 trio, the target compound uniquely provides the mixed-halogen scaffold, as evidenced by distinct InChIKeys (QTSMSHOIEGPCQM vs NFQCRYXMBBJDBR vs QAQWTPAQBULMIF) . All products are sold 'as-is' and require buyer confirmation of identity and purity. The JRD1189 catalog number is specifically linked to the 3-chloro-6-fluoro substitution, and any substitution attempt (ordering JRD1182 or JRD1184 instead) would result in procurement of a chemically distinct entity with different elemental composition and properties.

Chemical procurement AldrichCPR Building block Early discovery Custom synthesis

Optimal Application Scenarios for 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone Based on Evidenced Differentiation


Scenario 1: Synthesis of BT2F and BT2F-Derived Allosteric BDK Inhibitors for Maple Syrup Urine Disease and Metabolic Disorder Research

This compound is the preferred starting material for laboratories synthesizing BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) or its derivatives, such as amides or esters, for use as allosteric branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitors. BT2F has been shown to increase residual BCKDC activity in cellular models of maple syrup urine disease (MSUD) [1]. Oxidation of the acetyl group to the carboxylic acid using standard conditions (e.g., haloform reaction, NaClO₂ oxidation) provides direct access to the biologically validated BT2F scaffold without requiring additional halogenation steps. The 3,6-dichloro and 3-chloro-only ethanone analogs cannot be used for this purpose, as their oxidation products are chemically distinct and have not been pharmacologically validated in the same context [1].

Scenario 2: Structure-Activity Relationship (SAR) Exploration of Mixed-Halogen Benzothiophene Kinase Inhibitors

Medicinal chemistry teams exploring the SAR of halogen substitution on the benzothiophene core at the 3- and 6-positions will find this compound uniquely valuable. The 3-chloro-6-fluoro pattern provides a distinct physicochemical profile (XLogP3 = 3.7, 3 H-bond acceptors) compared to the 3-chloro-only (XLogP3 = 3.6, 2 HBA) and 3,6-dichloro (estimated XLogP3 ~4.0–4.2, 2 HBA) analogs [2]. The acetyl group at the 2-position serves as a versatile handle for further derivatization (reduction to alcohol, condensation to hydrazones, or conversion to heterocycles), enabling broad SAR exploration of this privileged scaffold.

Scenario 3: Fragment-Based Drug Discovery (FBDD) and Crystallographic Fragment Screening Utilizing Halogen Bonding

In fragment-based screening campaigns, the target compound offers a molecular weight (228.67 g/mol) within fragment range and three hydrogen bond acceptors including the 6-fluoro substituent, which can participate in orthogonal C-F···H-C and C-F···C=O interactions [3]. The 3-chloro substituent provides a potential halogen bond donor. This mixed halogen bonding topology is unavailable in the monochloro or dichloro analogs, making this compound the only choice for fragment libraries designed to probe fluorine-specific interactions. The solid physical form (per Sigma-Aldrich) also facilitates crystallographic soaking or co-crystallization experiments .

Scenario 4: Chemical Biology Tool Compound Synthesis for Target Identification of Benzothiophene-Binding Proteins

The acetyl group enables conjugation to biotin, fluorophores, or photoaffinity labels via well-established ketone chemistry for use in chemical proteomics or target engagement studies. Given that the benzothiophene scaffold is present in numerous bioactive molecules (raloxifene, zileuton, sertaconazole) , this compound can serve as a starting point for synthesizing activity-based probes aimed at identifying novel benzothiophene-binding protein targets. The mixed halogen pattern ensures that any identified targets are relevant to the 3-chloro-6-fluoro pharmacophore class, which is distinct from the targets of non-fluorinated or symmetrically chlorinated benzothiophene probes.

Quote Request

Request a Quote for 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.